Alogliptin Related Compound 18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alogliptin Related Compound 18 is a derivative of Alogliptin, which is an oral anti-diabetic drug belonging to the dipeptidyl peptidase-4 inhibitor class. Alogliptin is used to manage blood sugar levels in patients with type 2 diabetes mellitus by inhibiting the enzyme dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones that regulate glucose homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Alogliptin Related Compound 18 involves several synthetic steps. One of the key intermediates in the synthesis is R-3-aminopiperidine dihydrochloride. The preparation method for this intermediate involves Hoffmann rearrangement of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction is carried out in an ethanol-water mixture, which is environmentally friendly and cost-effective .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using the same synthetic route with optimized reaction conditions to ensure high yield and purity. The overall yield of the intermediate R-3-aminopiperidine dihydrochloride can reach 89%-93%, making it suitable for mass production .
Análisis De Reacciones Químicas
Types of Reactions
Alogliptin Related Compound 18 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, fluoboric acid for Hoffmann rearrangement, and various solvents like ethanol and water for reaction media .
Major Products Formed
The major products formed from these reactions include the desired intermediate compounds that are further processed to obtain this compound with high chirality purity (ee value > 99.5%) .
Aplicaciones Científicas De Investigación
Alogliptin Related Compound 18 has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on cellular pathways and enzyme inhibition.
Medicine: Explored for its potential as an anti-diabetic agent and its effects on glucose homeostasis.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Alogliptin Related Compound 18 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. These hormones increase insulin synthesis and release from pancreatic beta cells and decrease glucagon secretion from pancreatic alpha cells, thereby regulating glucose levels in the blood .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Alogliptin Related Compound 18 include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
- Teneligliptin
- Anagliptin
Uniqueness
This compound is unique due to its high chirality purity and specific synthetic route that ensures high yield and environmentally friendly production. Additionally, it exhibits a favorable pharmacokinetic profile and prolonged release pattern when formulated into nanoparticles .
Actividad Biológica
Alogliptin Related Compound 18 is a derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
This compound functions by inhibiting the enzyme DPP-4. This inhibition prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By increasing the levels of these hormones, this compound enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to improved glycemic control .
Pharmacological Profile
The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:
- Absorption : Peak plasma concentrations occur within 1 to 2 hours post-administration, with an absolute bioavailability of approximately 100% .
- Half-Life : The compound has a terminal half-life ranging from 12.4 to 21.4 hours, supporting once-daily dosing regimens .
- Metabolism : Minimal metabolism occurs, with renal excretion accounting for approximately 76% of the dose .
Biological Activity and Efficacy
This compound has been extensively studied for its biological activity in various contexts:
- Antidiabetic Effects : Clinical studies have shown that Alogliptin effectively reduces HbA1c levels in patients with type 2 diabetes. Reductions range from 0.5% to 0.8% depending on whether it is administered alone or in combination with other antidiabetic agents such as metformin or pioglitazone .
- Synergistic Effects : Research indicates that when combined with other medications like metformin or sulfonylureas, Alogliptin produces additive or synergistic effects on glycemic control. For instance, a study demonstrated that the combination of Alogliptin and voglibose significantly increased plasma intact GLP-1 levels and improved overall diabetic indices in db/db mouse models .
- Safety Profile : The safety profile of this compound is generally favorable, with few adverse effects reported. The most common side effects include gastrointestinal disturbances and skin reactions such as pruritus . Long-term studies indicate that it does not promote weight gain and is well-tolerated among patients .
Table: Summary of Key Studies on this compound
Case Study Example
A clinical trial involving patients with type 2 diabetes evaluated the efficacy of Alogliptin as an adjunct therapy to metformin. Over a period of 24 weeks, patients receiving Alogliptin showed a statistically significant reduction in HbA1c compared to those on metformin alone (−0.6% vs −0.3%, p<0.01). Additionally, there was a notable improvement in fasting plasma glucose levels and patient-reported outcomes regarding quality of life related to diabetes management .
Propiedades
Número CAS |
1430222-09-5 |
---|---|
Fórmula molecular |
C26H23N5O4 |
Peso molecular |
469.5 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.